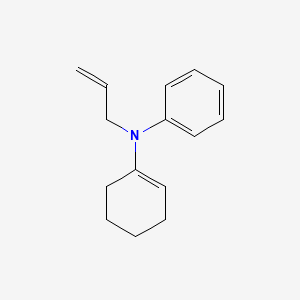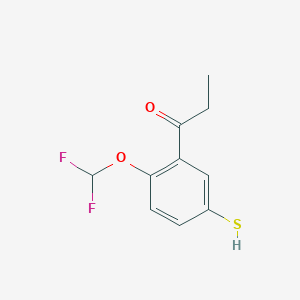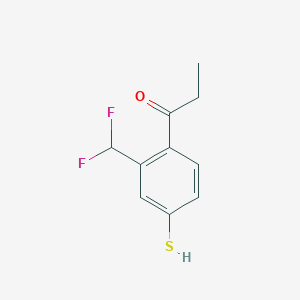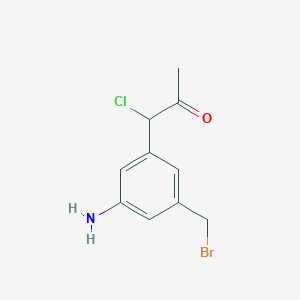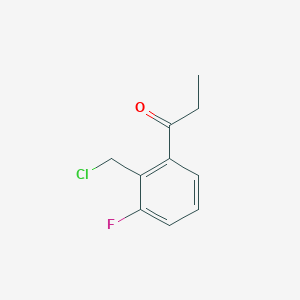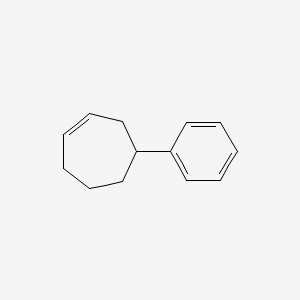
4-Phenyl-cycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-cycloheptene is an organic compound characterized by a seven-membered cycloalkene ring with a phenyl group attached at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-cycloheptene can be achieved through several methods. One common approach involves the reaction of cycloheptene with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds via nucleophilic addition of the Grignard reagent to the cycloheptene, followed by protonation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield 4-Phenyl-cycloheptane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: 4-Phenyl-cycloheptane.
Substitution: Halogenated or nitrated this compound derivatives.
Applications De Recherche Scientifique
4-Phenyl-cycloheptene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Phenyl-cycloheptene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Cycloheptene: A seven-membered cycloalkene without the phenyl group.
Cyclohexene: A six-membered cycloalkene, structurally similar but with a smaller ring.
Cyclooctene: An eight-membered cycloalkene, larger than cycloheptene.
Uniqueness: 4-Phenyl-cycloheptene is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
100650-88-2 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
4-phenylcycloheptene |
InChI |
InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1,3-4,6-7,10-12H,2,5,8-9H2 |
Clé InChI |
DQMZGHIGHUUQBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCC(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4-Dichlorophenyl)methylidene]hydrazine](/img/structure/B14068353.png)
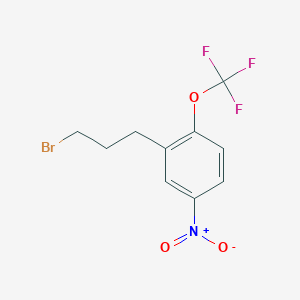
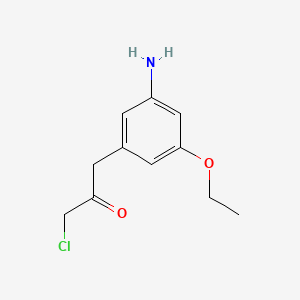
![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)
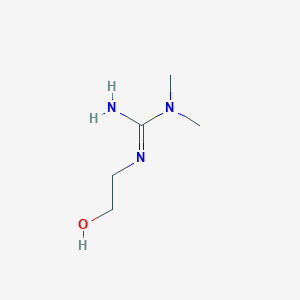


![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
